Monoamine Transporter Affinity: Class‑Level Inference from 3‑Aryl Trop‑2‑ene SAR
No direct potency data are publicly available for 8-(2-bromo-5-methoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene. However, the closest structurally characterized comparator, (1RS)-3-(fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, displays an IC₅₀ of 14.5 nM at the human serotonin transporter (hSERT) with 52‑fold and 230‑fold selectivity over human dopamine and norepinephrine transporters, respectively [1]. Because the target compound replaces the 8‑methyl group with a 2‑bromo‑5‑methoxybenzoyl moiety and lacks the 3‑aryl substituent, the pharmacophore is fundamentally altered relative to the comparator, and the transporter affinity and selectivity profile cannot be extrapolated from the existing 3‑aryl series data [2].
| Evidence Dimension | hSERT binding affinity (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | Not publicly reported; pharmacophore shifted from 3‑aryl to N‑8‑(2‑bromo‑5‑methoxybenzoyl) |
| Comparator Or Baseline | (1RS)-3-(Fluoren-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene: hSERT IC₅₀ = 14.5 nM; 52‑fold over hDAT; 230‑fold over hNET |
| Quantified Difference | Cannot be calculated – completely distinct substitution pattern; structural change predicts non‑overlapping SAR |
| Conditions | Radioligand binding assays using human monoamine transporters expressed in HEK‑293 cells |
Why This Matters
Users requiring monoamine transporter modulation must treat this compound as a distinct chemotype; reliance on potency values from 3‑aryl trop‑2‑enes will misguide experimental design.
- [1] Krunic A, Mariappan SV, Reith ME, Dunn WJ. Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes. Bioorg Med Chem Lett. 2005;15(23):5185‑5189. doi:10.1016/j.bmcl.2005.08.062 View Source
- [2] WO 1997/013770 A1. 8-Azabicyclo[3.2.1]oct-2-ene derivatives, their preparation and use. NeuroSearch A/S, 1997. View Source
